Cas no 10016-20-3 (α-Cyclodextrin)
α-Cyclodextrin Chemical and Physical Properties
Names and Identifiers
-
- alpha-Cyclodextrin
- alpha-Cyclodextrin hydrate
- alpha-cycloamylose
- alpha-dextrin
- alpha-schardinger dextrin
- CD hydrate
- Cyclohexaamylose
- Cyclohexaamylose hydrate
- cyclomaltohexose
- Cyclohexapentylose
- α-Cyclodextrin
- CYCLODEXTRIN, ALPHA-(RG)
- ^a-Cyclodextrin hydrate
- a-Cyclodextrin.
- CinnaMoyl chloride
- cyclomaltodextrin
- cyclomaltohexaose
- Schardinger α-Dextrin
- α-CD,Cyclohexaamylose,cyclomaltohexaose
- α-Cydodextrin
- β-CD
- Cavamax® W6
- Cavamax® W6 Pharma
- Cavamax? W6
- Ncgc00090767-01
- Dextrin, alpha-cyclo
- Cyclohexaamylose carbonate
- Alpha-Cyclodextrin (Cyclohexa-Amylose)
- Z1LH97KTRM
- .alpha.-Cyclodextrin
- DSSTox_RID_78856
- DSSTox_CID_10698
- DSSTox_GSID_30698
- a-cyclodextrin
- CAS-10016-20-3
- Alfadex [INN:BAN:NF]
- 2zym
- I11498
- D08846
- DTXSID7030698
- AKOS015900446
- ALFADEX [WHO-DD]
- CHEBI:40585
- Ins-457
- 3ck7
- Alfadex, European Pharmacopoeia (EP) Reference Standard
- Alfadex [INN]
- CHEMBL1230813
- CS-0013302
- alpha-Cyclodextrin, FG, produced by Wacker Chemie AG, Burghausen, Germany, Food, >=98% (on dry substance)
- BP-31069
- alpha-Cyclodextrin, Produced by Wacker Chemie AG, Burghausen, Germany, Life Science, 98.0-101.0% cyclodextrin basis (HPLC)
- UNII-Z1LH97KTRM
- Tox21_111015
- NCGC00253988-01
- .ALPHA.-CYCLODEXTRIN [MI]
- EINECS 233-007-4
- NCGC00090767-04
- alpha-Cyclodextrin, >=98%
- DTXCID5010698
- (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
- Alfadex
- Oristar acd
- Ins no.457
- NCGC00090767-03
- Ringdex-a
- Dexy pearl .alpha.-100
- Alpha Cyclodextrin, United States Pharmacopeia (USP) Reference Standard
- DB01909
- Alfadex (INN/NF)
- Cavamax w 6 food
- NSC-269470
- E-457
- ALFADEX [MART.]
- ALFADEX [II]
- Q27104460
- HY-B1513
- AS-10392
- NSC 269470
- EC 233-007-4
- ALFADEX [EP MONOGRAPH]
- NCGC00258804-01
- SCHEMBL24981
- 10016-20-3
- alpha-Cyclodextrin, purum, >=98.0% (HPLC)
- alpha -Cyclodextrin
- C-9100
- hexakis(hydroxymethyl)[?]dodecol
- HMS2232K21
- alpha-Cyclodextrin, powder, BioReagent, suitable for cell culture, >=98%
- SMR000568406
- alpha-Cyclodextrin, produced by Wacker Chemie AG, Burghausen, Germany, >=99.0% (HPLC)
- MLS001074882
- Alfadexum
- Celdex a 100
- 4fem
- Cavamax w6
- NCGC00090767-02
- ALPHA CYCLODEXTRIN [USP-RS]
- MFCD00078207
- Alfadexum [INN-Latin]
- Alfadex; Cyclohexakis-(1?4)-(a-D-glucopyranosyl) (cyclomaltohexaose); Cyclohexakis-(1?4)-(a-D-glucopyranosyl) a-cyclodextrin
- 3zst
- NS00007829
- ACX
- alpha cyclodextrin
- ALPHA-CYCLODEXTRIN [FCC]
- Tox21_300302
- Tox21_201252
-
- MDL: MFCD00078207
- Inchi: 1S/C36H60O30/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1
- InChI Key: HFHDHCJBZVLPGP-RWMJIURBSA-N
- SMILES: O1[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]1([H])[C@@]([H])(C([H])([H])O[H])O2)O[H])O[H])O[H])O[H])O[H])O[H])O[H])O[H])O[H])O[H])O[H])O[H]
- BRN: 4227442
Computed Properties
- Exact Mass: 972.31700
- Monoisotopic Mass: 972.317
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 18
- Hydrogen Bond Acceptor Count: 30
- Heavy Atom Count: 66
- Rotatable Bond Count: 6
- Complexity: 1250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 30
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 475
- Surface Charge: 0
- XLogP3: -12.9
Experimental Properties
- Color/Form: White powder
- Density: 1.2580 (rough estimate)
- Melting Point: >278 °C (dec.) (lit.)
- Boiling Point: 1410.8°C at 760 mmHg
- Flash Point: 807.1℃
- Refractive Index: 1.7500 (estimate)
- PH: 5.0-8.0 (1% in solution)
- Solubility: H2O: 50 mg/mL
- Water Partition Coefficient: Soluble in water at 1%(w/v)
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 474.90000
- LogP: -13.05480
- Solubility: Soluble in water, insoluble in methanol, ethanol and acetone.
- Merck: 2718
- Optical Activity: [α]20/D +136±3°, c = 10% in H2O
- Specific Rotation: [α]D25 +146~+151° (c=1, H2O) (After Drying)
α-Cyclodextrin Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36-36/37/38
- Safety Instruction: S26; S36
- RTECS:GU2292000
-
Hazardous Material Identification:
- Risk Phrases:R36
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:26-36
α-Cyclodextrin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106778-1g |
α-Cyclodextrin |
10016-20-3 | ,≥98% | 1g |
¥33.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106778-25g |
α-Cyclodextrin |
10016-20-3 | ,≥98% | 25g |
¥139.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106778-5g |
α-Cyclodextrin |
10016-20-3 | ,≥98% | 5g |
¥89.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106778-500g |
α-Cyclodextrin |
10016-20-3 | ,≥98% | 500g |
¥2193.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106778-100g |
α-Cyclodextrin |
10016-20-3 | ,≥98% | 100g |
¥496.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106777-25g |
α-Cyclodextrin |
10016-20-3 | ≥98.0%(HPLC) | 25g |
¥46.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106777-500g |
α-Cyclodextrin |
10016-20-3 | ≥98.0%(HPLC) | 500g |
¥796.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106777-100g |
α-Cyclodextrin |
10016-20-3 | ≥98.0%(HPLC) | 100g |
¥170.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106777-5g |
α-Cyclodextrin |
10016-20-3 | ≥98.0%(HPLC) | 5g |
¥32.90 | 2023-09-03 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1461529443- 25g |
α-Cyclodextrin |
10016-20-3 | 98% | 25g |
¥ 89.4 | 2021-05-18 |
α-Cyclodextrin Production Method
Production Method 1
α-Cyclodextrin Raw materials
α-Cyclodextrin Preparation Products
- kappa-Cyclodextrin (156510-99-5)
- iota-Cyclodextrin (156510-94-0)
- β-Cyclodextrin (7585-39-9)
- α-Cyclodextrin (10016-20-3)
- η-Cyclodextrin (156510-96-2)
- CYCLODEXTRIN (85220-53-7)
- (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41S,43R,45R,46S,48R,50R,51R,52R,53R,54R,55R,56R,57R,58R,59R,60R,61R,62R,63R,64R,65R,66R,67R,68R,69R,70R)-5,10,15,20,25,30,35,40,45,50-decakis(hydroxymethyl)-2,4,7, (156510-98-4)
- γ-Cyclodextrin (17465-86-0)
- zeta-Cyclodextrin (156510-97-3)
- theta-Cyclodextrin (156510-95-1)
α-Cyclodextrin Suppliers
α-Cyclodextrin Related Literature
-
Stuart P. Cornes,Mark R. Sambrook,Paul D. Beer Chem. Commun. 2017 53 3866
-
Daniele Del Giudice,Emanuele Spatola,Matteo Valentini,Cecilia Bombelli,Gianfranco Ercolani,Stefano Di Stefano Chem. Sci. 2021 12 7460
-
Yagui Gao,Tifeng Jiao,Kai Ma,Ruirui Xing,Lexin Zhang,Jingxin Zhou,Qiuming Peng RSC Adv. 2017 7 41043
-
4. Tuning temperature responsive poly(2-alkyl-2-oxazoline)s by supramolecular host–guest interactionsVictor R. de la Rosa,Werner M. Nau,Richard Hoogenboom Org. Biomol. Chem. 2015 13 3048
-
5. Tuning temperature responsive poly(2-alkyl-2-oxazoline)s by supramolecular host–guest interactionsVictor R. de la Rosa,Werner M. Nau,Richard Hoogenboom Org. Biomol. Chem. 2015 13 3048
Additional information on α-Cyclodextrin
α-Cyclodextrin (CAS No. 10016-20-3): A Versatile Tool in Modern Chemical and Biomedical Applications
α-Cyclodextrin, with the chemical identifier CAS No. 10016-20-3, is a cyclic oligosaccharide composed of seven glucose units linked by α-(1→4) glycosidic bonds. This natural product, derived from starch through enzymatic degradation by cyclodextrin glycosyltransferase, has garnered significant attention in the fields of chemistry, pharmaceuticals, and biotechnology due to its unique molecular architecture and remarkable ability to form inclusion complexes with a wide range of hydrophobic molecules.
The structure of α-cyclodextrin features a truncated cone shape with an inner hydrophobic cavity and an outer hydrophilic surface. This dual nature makes it an excellent host molecule for stabilizing and solubilizing lipophilic compounds, thereby enhancing their bioavailability and therapeutic efficacy. The specificity of inclusion complexation is influenced by factors such as the size and shape of the guest molecule, as well as the environmental conditions like pH and temperature.
In recent years, α-cyclodextrin has been extensively studied for its applications in drug delivery systems. Its ability to encapsulate poorly water-soluble drugs into inclusion complexes significantly improves their pharmacokinetic properties. For instance, studies have demonstrated that inclusion complexes of α-cyclodextrin with anti-cancer agents such as paclitaxel enhance drug solubility and reduce toxicity, leading to more effective therapeutic outcomes. Furthermore, the use of α-cyclodextrin in oral and injectable formulations has shown promise in improving patient compliance by masking unpleasant tastes and reducing gastrointestinal side effects.
The biomedical applications of α-cyclodextrin extend beyond drug delivery. It has been employed as a chiral selector in chromatography due to its ability to selectively bind enantiomers, which is crucial for the resolution of racemic mixtures in pharmaceutical synthesis. Additionally, α-cyclodextrin has found utility in tissue engineering and regenerative medicine as a scaffold material that promotes cell adhesion and growth while maintaining a controlled microenvironment.
Recent advancements in nanotechnology have further expanded the potential applications of CAS No. 10016-20-3. Researchers have developed nanoencapsulated formulations of α-cyclodextrin using techniques such as supercritical fluid extraction and electrospinning. These nano-based systems offer enhanced stability and targeted delivery of bioactive molecules, making them particularly valuable in treating neurological disorders and chronic diseases.
The environmental benefits of using α-cyclodextrin are also noteworthy. As a biodegradable polysaccharide, it poses minimal ecological risk compared to synthetic alternatives. This characteristic aligns with the growing demand for sustainable solutions in pharmaceutical manufacturing and biomedical research. Moreover, the ability of CAS No. 10016-20-3 to sequester metal ions has led to its application in wastewater treatment, where it effectively binds heavy metals such as lead and cadmium, preventing their environmental accumulation.
In conclusion, α-cyclodextrin, identified by its CAS number 10016-20-3, is a multifunctional compound with far-reaching implications in chemical synthesis and biomedical applications. Its unique structural properties enable it to form stable inclusion complexes with various molecules, enhancing drug solubility, stability, and bioavailability. The ongoing research into novel formulations and applications underscores its significance as a versatile tool in modern science. As our understanding of its capabilities continues to evolve, so too will its role in advancing therapeutic strategies and sustainable practices across multiple disciplines.
10016-20-3 (α-Cyclodextrin) Related Products
- 18449-79-1(Methyl 3-O-α-D-galactopyranosyl-β-D-galactopyranoside)
- 58634-79-0(Maltododecaose)
- 57167-43-8(Xyloheptaose)
- 40592-72-1(6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol)
- 60582-98-1(alpha-Cyclodextrin hydrate)
- 107123-59-1(63-a-D-maltotriosyl-maltotriitol)
- 37331-89-8(beta-CYCLODEXTRIN)
- 870721-81-6(Dtxsid801020053)
- 21973-65-9(Methyl α-D-lactoside)
- 288252-77-7(O-α-D-Galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-α-D-galactopyranose)